2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Description
This compound is a quinoline-based ester derivative with the molecular formula C25H17ClN2O5 (average mass: 460.870 g/mol) . Its structure features:
- A 6-methyl-2-(4-methylphenyl)quinoline core, providing a planar aromatic system with methyl substituents enhancing lipophilicity.
The compound’s ChemSpider ID is 1554601, and its IUPAC name reflects the substituent positions and connectivity . It is structurally related to antimicrobial and anticancer agents due to the quinoline scaffold’s known pharmacological relevance.
Properties
Molecular Formula |
C26H19ClN2O5 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-3-6-17(7-4-15)23-13-20(19-11-16(2)5-10-22(19)28-23)26(31)34-14-25(30)18-8-9-21(27)24(12-18)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
GPVGCLPIJNZVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the 4-chloro-3-nitrophenyl and 6-methyl-2-(4-methylphenyl) groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the chloro group can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Key Observations :
- Methoxy in enhances electron density, improving solubility but possibly reducing membrane permeability compared to the target’s methylphenyl group.
Variations in the Ester Side Chain
Key Observations :
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